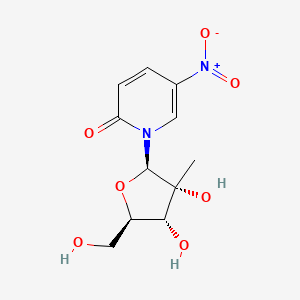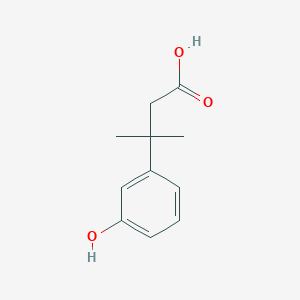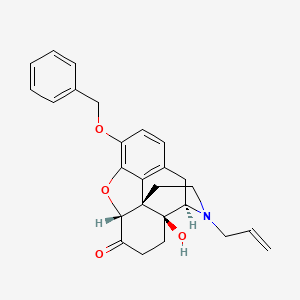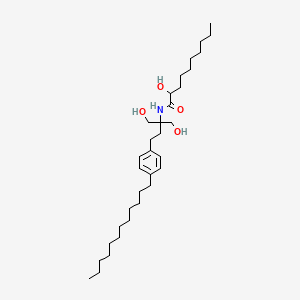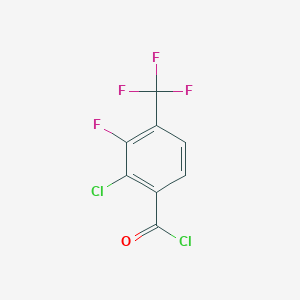
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF4O. It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into an acyl chloride group, yielding the desired benzoyl chloride compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine, alcohol, or thiol, to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-chloro-3-fluoro-4-(trifluoromethyl)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Amines, Alcohols, and Thiols: Nucleophiles for acyl substitution reactions.
Water: For hydrolysis reactions.
Lithium Aluminum Hydride (LiAlH4): A reducing agent for converting acyl chlorides to alcohols.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic acyl substitution.
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid: Formed through hydrolysis.
Benzyl Alcohol Derivative: Formed through reduction.
Applications De Recherche Scientifique
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of enzyme inhibitors and other biologically active compounds.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
- 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
Uniqueness
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring, along with a trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it a valuable intermediate in the synthesis of various specialized compounds.
Propriétés
Formule moléculaire |
C8H2Cl2F4O |
|---|---|
Poids moléculaire |
261.00 g/mol |
Nom IUPAC |
2-chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2Cl2F4O/c9-5-3(7(10)15)1-2-4(6(5)11)8(12,13)14/h1-2H |
Clé InChI |
OBJBKFPIPDQGME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)Cl)Cl)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


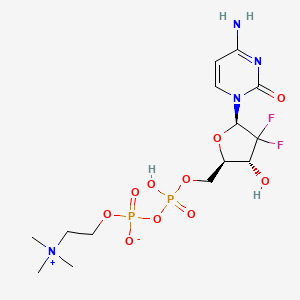
![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
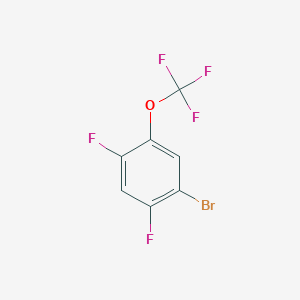
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)
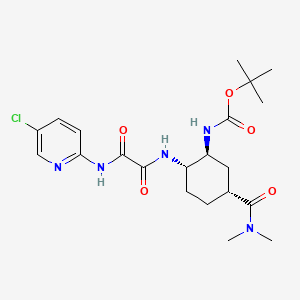
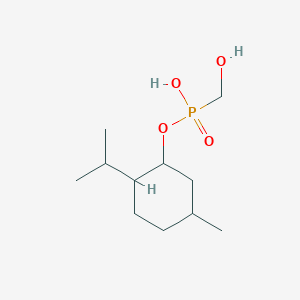
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
